molecular formula C9H10ClNS B2842908 3-Methyl-1-benzothiophen-2-amine hydrochloride CAS No. 13584-56-0

3-Methyl-1-benzothiophen-2-amine hydrochloride

Cat. No. B2842908
CAS RN: 13584-56-0
M. Wt: 199.7
InChI Key: NLAZCFAMAOCTJO-UHFFFAOYSA-N
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Description

3-Methyl-1-benzothiophen-2-amine hydrochloride is a chemical compound with the molecular formula C9H10ClNS . It is also known by its CAS number 13584-56-0 .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-benzothiophen-2-amine hydrochloride is represented by the linear formula C9H10ClNS . For a more detailed structural analysis, it would be beneficial to refer to a reliable chemical database or resource .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-benzothiophen-2-amine hydrochloride include its molecular weight (200.71 g/mol), and it has a storage temperature of 28 C . For more detailed information, it would be beneficial to refer to a Material Safety Data Sheet (MSDS) or similar resource .

Scientific Research Applications

Pharmaceutical Research

3-Methyl-1-benzothiophen-2-amine hydrochloride is often used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its unique structure allows for the creation of molecules that can interact with biological targets, potentially leading to the development of new drugs for treating diseases such as cancer, neurological disorders, and infections .

Chemical Synthesis

This compound is valuable in the field of organic chemistry for the synthesis of complex molecules. It serves as an intermediate in the production of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. Its reactivity and stability make it a preferred choice for various synthetic pathways .

Material Science

In material science, 3-Methyl-1-benzothiophen-2-amine hydrochloride is used to create novel materials with specific properties. For instance, it can be incorporated into polymers to enhance their electrical conductivity, thermal stability, and mechanical strength. These materials have applications in electronics, coatings, and advanced manufacturing .

Biological Studies

Researchers use this compound in biological studies to investigate its effects on cellular processes. It can act as a probe to study enzyme activities, receptor binding, and signal transduction pathways. Understanding these interactions can provide insights into fundamental biological mechanisms and aid in the development of therapeutic agents .

Neuroscience Research

In neuroscience, 3-Methyl-1-benzothiophen-2-amine hydrochloride is investigated for its potential effects on the nervous system. It may be used to study neurotransmitter pathways, neuroprotection, and neurotoxicity. These studies can contribute to the understanding of neurological diseases and the development of new treatments.

Sigma-Aldrich Santa Cruz Biotechnology ChemSrc Sigma-Aldrich : Santa Cruz Biotechnology : ChemSrc : Sigma-Aldrich : Santa Cruz Biotechnology

Safety and Hazards

The safety and hazards associated with 3-Methyl-1-benzothiophen-2-amine hydrochloride are not specified in the sources I found. For safety information, it’s recommended to refer to the compound’s MSDS .

properties

IUPAC Name

3-methyl-1-benzothiophen-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS.ClH/c1-6-7-4-2-3-5-8(7)11-9(6)10;/h2-5H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAZCFAMAOCTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-benzothiophen-2-amine hydrochloride

Synthesis routes and methods

Procedure details

A 5-L 3-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter, and thermocouple was charged with 4M HCl in dioxane (3.1 L), compound 306-B (265 g, 1.0 mol) and stirred for 18 h at 22° C. The white precipitate was collected by filtration, washed with diethyl ether (3×500 mL), and dried under house vacuum at 40° C. for 48 h to afford 174 g of compound 757-A as a white solid. 1H-NMR (DMSO-d6): δ 8.7 (br s, 3H), 7.71 (d, 1H), 7.44 (d, 1H), 7.29 (t, 1H), 7.14 (t, 1H), 2.184 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 306-B
Quantity
265 g
Type
reactant
Reaction Step One
Quantity
3.1 L
Type
solvent
Reaction Step One

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